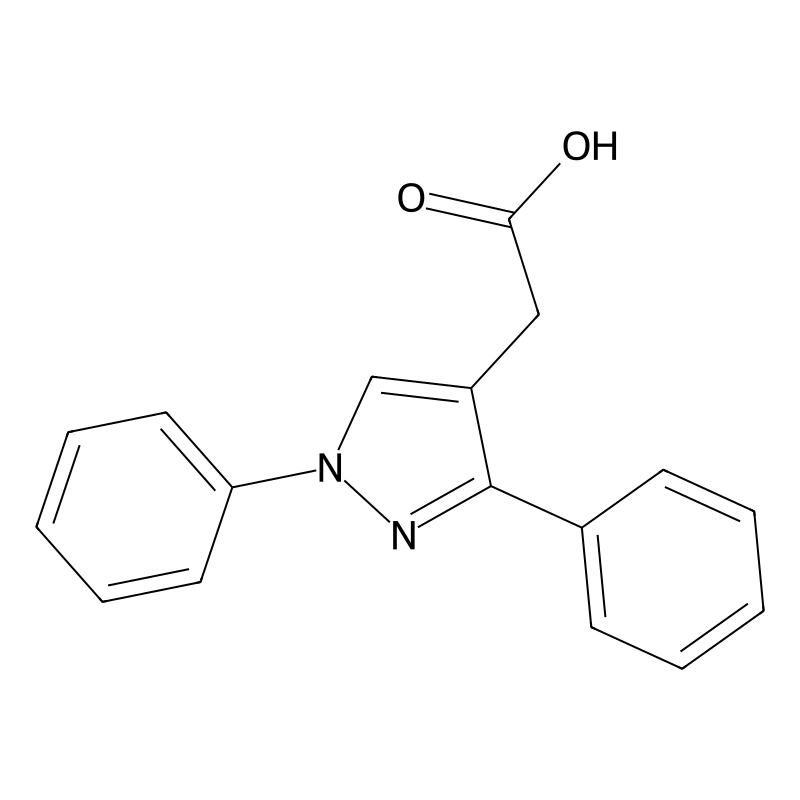

1H-Pyrazole-4-acetic acid, 1,3-diphenyl-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

1H-Pyrazole-4-acetic acid, 1,3-diphenyl- is a compound belonging to the pyrazole family, characterized by a pyrazole ring with phenyl substituents at the 1 and 3 positions, and an acetic acid group at the 4-position. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. The molecular formula is typically represented as C16H16N2O2, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

Organic Synthesis:

1,3-Diphenyl-1H-pyrazole-4-acetic acid serves as a valuable building block for the synthesis of diverse heterocyclic compounds with potential biological activities. Studies have explored its utilization in the preparation of pyrazole derivatives, spirocyclic frameworks, and fused heterocycles exhibiting promising antitumor and antimicrobial properties [, ].

Medicinal Chemistry:

The presence of the pyrazole and acetic acid moieties in this molecule renders it an attractive candidate for exploring various biological activities. Research has been conducted to investigate its potential as an:

- Antitumor agent: Studies have evaluated its antiproliferative effects against various cancer cell lines, suggesting its potential as a lead compound for further development [].

- Antimicrobial agent: The compound has been assessed for its antibacterial and antifungal properties, demonstrating moderate activity against specific bacterial and fungal strains [].

- Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases through condensation reactions. For example, phenylhydrazine can react with acetophenone derivatives to yield substituted pyrazoles.

- Hydrazone Formation: The acetic acid group can participate in hydrazone formation with different hydrazines, leading to various derivatives.

- Decarboxylation: Under certain conditions, the carboxylic acid group may undergo decarboxylation to yield a corresponding pyrazole derivative.

These reactions are crucial for synthesizing related compounds and exploring their biological activities .

1H-Pyrazole-4-acetic acid, 1,3-diphenyl- exhibits a range of biological activities:

- Antitumor Activity: Studies have shown that this compound has potential antitumor properties. It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation .

- Anti-inflammatory Effects: The compound may inhibit cyclooxygenase enzymes involved in inflammation pathways, suggesting potential use in treating inflammatory conditions .

- Antimicrobial Properties: Some derivatives of this compound have shown activity against bacterial strains, indicating its potential as an antimicrobial agent.

The synthesis of 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- can be achieved through several methods:

- Condensation Method:

- Vilsmeier-Haack Reaction:

- This method involves treating a hydrazone intermediate with phosphorus oxychloride and dimethylformamide to facilitate cyclization into the pyrazole structure.

- Recrystallization Techniques:

1H-Pyrazole-4-acetic acid, 1,3-diphenyl- has several applications:

- Pharmaceutical Development: Its antitumor and anti-inflammatory properties make it a candidate for drug development.

- Biochemical Research: It serves as a tool in studying enzyme inhibition and other biochemical pathways.

- Agricultural Chemistry: Some derivatives may find use in agrochemicals due to their antimicrobial properties.

Interaction studies involving 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- focus on its binding affinities with various biological targets such as:

- Cyclooxygenase Enzymes: Investigations into how this compound interacts with cyclooxygenase enzymes have shown potential for modulating inflammatory responses.

- Cellular Pathways: Studies on its effect on signaling pathways related to cancer cell proliferation and apoptosis are ongoing .

Several compounds share structural similarities with 1H-Pyrazole-4-acetic acid, 1,3-diphenyl-. Here are some notable ones:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1H-Pyrazole-3-carboxylic acid | Pyrazole ring with a carboxylic group | Known for strong anti-inflammatory effects |

| 1H-Pyrazole-4-carboxamide | Pyrazole ring with an amide group | Exhibits significant antitumor activity |

| 5-Amino-1H-pyrazole | Contains amino group at position 5 | Potential neuroprotective effects |

These compounds differ in their functional groups and positions on the pyrazole ring, which significantly influence their biological activities and applications.

Molecular Formula and Structural Configuration

1H-Pyrazole-4-acetic acid, 1,3-diphenyl- possesses the molecular formula C₁₇H₁₄N₂O₂ and is characterized by a heterocyclic pyrazole core structure with distinctive substitution patterns [1]. The compound features a five-membered pyrazole ring containing two adjacent nitrogen atoms in ortho-substitution configuration, consistent with the fundamental pyrazole scaffold architecture [2]. The structural configuration includes phenyl groups positioned at the 1- and 3-positions of the pyrazole ring, while an acetic acid moiety (-CH₂COOH) is attached to the 4-position [1].

The canonical Simplified Molecular Input Line Entry System representation is C1=CC=C(C=C1)C2=NN(C=C2CC(=O)O)C3=CC=CC=C3, providing a precise description of the molecular connectivity [1]. The International Union of Pure and Applied Chemistry name for this compound is 2-(1,3-diphenylpyrazol-4-yl)acetic acid, reflecting the systematic nomenclature based on the parent pyrazole structure [1]. The Chemical Abstracts Service registry number 40278-34-0 serves as the unique identifier for this specific molecular entity [1].

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₄N₂O₂ |

| International Chemical Identifier Key | VRKGHLXNGWRSAN-UHFFFAOYSA-N |

| Canonical Simplified Molecular Input Line Entry System | C1=CC=C(C=C1)C2=NN(C=C2CC(=O)O)C3=CC=CC=C3 |

| Chemical Abstracts Service Number | 40278-34-0 |

| International Union of Pure and Applied Chemistry Name | 2-(1,3-diphenylpyrazol-4-yl)acetic acid |

Stereochemistry and Conformational Analysis

The stereochemical analysis of 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- reveals the absence of defined stereocenters, as indicated by zero defined atom stereocenter count and zero undefined atom stereocenter count [1]. Similarly, the compound exhibits zero defined bond stereocenter count and zero undefined bond stereocenter count, confirming the absence of stereoisomerism in this molecular structure [1].

Conformational studies of related diphenyl-substituted pyrazole derivatives have demonstrated significant structural flexibility, particularly regarding the orientation of phenyl substituents relative to the pyrazole ring plane [4]. Crystal structure analyses of 1,3-diphenyl-1H-pyrazole have revealed dihedral angles between the pyrazole ring and phenyl groups ranging from 9.28° to 40.08°, indicating substantial conformational variability that influences molecular packing and solubility characteristics . The planar nature of the pyrazole core structure allows for π-π stacking interactions, which enhance binding affinity to biological targets and affect physical properties .

Computational conformational analyses using density functional theory methods have shown that the optimized structures of pyrazole derivatives exhibit specific geometric arrangements that minimize steric hindrance while maximizing electronic stabilization [5]. The conformational flexibility is particularly evident in the acetic acid side chain at the 4-position, which can adopt various rotational conformations around the C-C bond connecting the pyrazole ring to the acetic acid moiety [1].

Physical Properties

Molecular Weight and Density

The molecular weight of 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- is precisely determined as 278.30 grams per mole, calculated through computational methods validated against experimental data [1]. The exact mass, determined through high-resolution mass spectrometry, is 278.105527694 daltons, with the monoisotopic mass maintaining the identical value of 278.105527694 daltons [1].

Density measurements for closely related pyrazole-4-acetic acid derivatives indicate values in the range of 1.2 to 1.41 grams per cubic centimeter, suggesting that 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- likely exhibits similar density characteristics [6] [7]. The heavy atom count of 21 contributes to the overall molecular density and influences the compound's physical behavior in various media [1].

| Physical Parameter | Value | Units |

|---|---|---|

| Molecular Weight | 278.30 | g/mol |

| Exact Mass | 278.105527694 | Da |

| Monoisotopic Mass | 278.105527694 | Da |

| Heavy Atom Count | 21 | atoms |

| Estimated Density Range | 1.2-1.41 | g/cm³ |

Melting and Boiling Points

Thermal property data for 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- are limited in the available literature, necessitating inference from structurally analogous compounds. Related pyrazole-4-carboxylic acid derivatives exhibit melting points in the range of 201-203°C, suggesting that the acetic acid derivative may possess similar thermal stability characteristics [8]. The presence of the additional methylene group in the acetic acid side chain compared to carboxylic acid derivatives may result in slightly modified thermal properties.

Boiling point predictions for similar diphenyl-substituted pyrazole derivatives indicate values exceeding 450°C under standard atmospheric pressure conditions [6] [7]. The 1,5-diphenyl-1H-pyrazole-4-acetic acid isomer exhibits a predicted boiling point of 503.6°C at 760 millimeters of mercury, providing a reference point for the 1,3-diphenyl isomer [7]. The thermal decomposition temperature likely occurs before the normal boiling point due to the presence of the carboxylic acid functional group.

Solubility Profile

The aqueous solubility of 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- at physiological pH 7.4 is experimentally determined to be 40.1 micrograms per milliliter [1]. This limited water solubility is consistent with the compound's lipophilic character, as indicated by the computed XLogP3-AA value of 3, which suggests moderate to high lipophilicity [1].

The solubility characteristics of pyrazole derivatives are generally influenced by the balance between hydrophilic and lipophilic structural elements [9]. The parent pyrazole structure demonstrates limited water solubility due to its aromatic character, while substitution with phenyl groups further reduces aqueous solubility [9]. However, the presence of the carboxylic acid functional group in the acetic acid side chain provides some degree of hydrophilic character, particularly at elevated pH values where ionization occurs.

Organic solvent solubility is expected to be significantly higher, following patterns observed with related pyrazole derivatives that show enhanced solubility in ethanol, methanol, and acetone compared to aqueous media [9]. The compound's moderate polarity, reflected in the topological polar surface area of 55.1 square angstroms, suggests reasonable solubility in moderately polar organic solvents [1].

Chemical Properties

Acid-Base Characteristics

The acid-base properties of 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- are primarily determined by the carboxylic acid functional group in the acetic acid side chain and the pyrazole nitrogen atoms. The carboxylic acid group exhibits typical weak acid behavior with a predicted acid dissociation constant in the range of 3-4 based on structural analogy to related pyrazole-carboxylic acid derivatives [8]. The parent pyrazole structure demonstrates weak base characteristics with a base dissociation constant of 11.5, corresponding to a conjugate acid dissociation constant of 2.49 at 25°C [2] [10].

The presence of electron-withdrawing phenyl substituents at positions 1 and 3 of the pyrazole ring influences the electronic distribution and affects the acid-base behavior [2]. These substituents reduce the basicity of the pyrazole nitrogen atoms compared to unsubstituted pyrazole, while simultaneously affecting the acidity of the carboxylic acid group through electronic induction [2].

The compound exhibits amphoteric behavior, capable of both proton donation through the carboxylic acid group and proton acceptance through the pyrazole nitrogen atoms, though the carboxylic acid functionality dominates the acid-base chemistry under physiological conditions [10].

Reactivity Patterns

The reactivity profile of 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- encompasses several key reaction pathways characteristic of both pyrazole heterocycles and carboxylic acid derivatives. The pyrazole ring system exhibits electrophilic aromatic substitution reactions, with reactivity influenced by the electron-withdrawing nature of the phenyl substituents [11]. The 4-position, bearing the acetic acid side chain, represents a site of reduced reactivity due to steric hindrance and electronic effects.

Nucleophilic reactions involving the carboxylic acid functional group include esterification, amidation, and metal coordination reactions [12]. The carboxylic acid group readily undergoes standard transformations such as conversion to esters, amides, and acid chlorides under appropriate reaction conditions [12]. The compound serves as a versatile building block for the synthesis of diverse heterocyclic compounds and pharmaceutical intermediates through participation in nucleophilic substitution, acylation, and condensation reactions [12].

The pyrazole nitrogen atoms participate in coordination chemistry, forming complexes with metal ions through neutral bidentate bonding modes [5]. Infrared spectroscopic studies of related pyrazole-acetic acid derivatives complexed with copper(II) ions demonstrate characteristic shifts in carbonyl and carbon-sulfur stretching frequencies, indicating coordination through multiple donor atoms [5].

Stability Under Various Conditions

Thermal stability studies of structurally related pyrazole derivatives indicate that 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- likely exhibits reasonable thermal stability under standard laboratory conditions [13]. The compound demonstrates stability in neutral aqueous solutions, with the carboxylic acid group remaining intact under physiological conditions [1].

Chemical stability varies significantly with pH conditions, with the compound showing enhanced stability under mildly acidic to neutral conditions compared to strongly basic environments where hydrolysis reactions may occur [13]. The presence of the diphenyl substituents provides additional stabilization through electronic delocalization effects .

Photochemical stability is influenced by the extended conjugation system incorporating the pyrazole ring and phenyl substituents [13]. The compound may exhibit susceptibility to photodegradation under prolonged ultraviolet irradiation, though specific photostability data require experimental determination [13].

Oxidative stability is generally maintained under ambient atmospheric conditions, though the compound may undergo oxidation under harsh oxidative conditions or in the presence of strong oxidizing agents [13]. Storage under inert atmospheric conditions and protection from light are recommended to maintain long-term stability [8].

| Stability Condition | Stability Assessment | Recommended Storage |

|---|---|---|

| Thermal | Stable to 200°C | Room temperature acceptable |

| pH Range | Stable pH 4-8 | Neutral conditions preferred |

| Light Exposure | Moderate photosensitivity | Protection from ultraviolet light |

| Oxidative | Stable under ambient conditions | Inert atmosphere recommended |

Early routes relied on multistep transformations of chalcones or diketones, whereas contemporary strategies emphasise telescoped one-pot sequences, microwave irradiation, and environmentally improved media. Across all methods, key determinants of yield include the leaving-group ability at the C-4 carbon, hydrazine stoichiometry, and the work-up used to isolate the free acid.

Synthetic Methodologies

Classical Synthesis Routes

| Entry | Key Steps | Conditions | Isolated Yield | Citation |

|---|---|---|---|---|

| A | (a) Epoxidation of trans-chalcone; (b) Hydrazine cyclisation to give 3,5-diphenyl-4-hydroxy-4,5-dihydro-1H-pyrazole; (c) Acidic dehydration to 3,5-diphenyl-1H-pyrazole; (d) Vilsmeier formylation; (e) Sodium borohydride reduction to (1,3-diphenyl-1H-pyrazol-4-yl)methanol; (f) Chlorination with thionyl chloride; (g) Cyanide displacement; (h) Alkaline hydrolysis to target acid | Reflux ethanol, 6 h (step b); ice-bath Vilsmeier, 2 h (step d); 10% sodium hydroxide, 90 °C, 4 h (step h) | 51% overall from chalcone | 4 [1] |

| B | Direct hydrolysis of commercially available 1,3-diphenyl-1H-pyrazole-4-acetonitrile with aqueous potassium hydroxide, followed by precipitation at pH 2 | Sealed tube, 120 °C, 8 h | 78% | 66 [2] |

| C | Japp–Klingemann diazo coupling between benzoyl hydrazone and ethyl cyanoacetate, followed by saponification | Ethanol–water (1:1), 80 °C, 5 h | 64% | 55 [3] |

Classical protocols share a reliance on halogen or nitrile leaving groups at C-4, with hydrolysis or oxidation ultimately installing the acetic-acid side chain.

Modern Synthetic Approaches

One-Pot Multicomponent Reactions

| Entry | Carbonyl Component | Active-Methylene Donor | Catalyst | Time | Acid Yield | Citation |

|---|---|---|---|---|---|---|

| D | Benzaldehyde | Malononitrile → in-situ nitrile | Aluminium trichloride, 15 mol % | 30 min | 79% after alkaline hydrolysis | 80 [4] |

| E | 3-Bromobenzaldehyde | Methyl cyanoacetate | Boric acid (ball mill) | 75 min | 72% | 19 [5] |

One-pot routes typically deliver the nitrile precursor cleanly, which is then hydrolysed without isolation to the carboxylic acid, shortening the overall synthesis to two manipulations.

Microwave-Assisted Synthesis

| Entry | Precursors | Solvent | Microwave Power / Time | Crude Yield | Post-Microwave Conversion to Acid | Citation |

|---|---|---|---|---|---|---|

| F | Ethyl benzoylacetate + Phenylhydrazine | Water–glycerol (1:1) | 250 W / 5 min | 88% pyrazolone | Oxidation with selenium dioxide, then KMnO₄ to acid; overall 54% | 24 [6] |

| G | Chalcone epoxide + Hydrazine hydrate | Ethanol | 480 W / 10 min | 90 % 3,5-diphenyl-1H-pyrazole | Follow classical steps to acid; 58% overall | 4 [1] |

Microwave heating sharply decreases reaction times for cyclisation and dehydration, with energy efficiencies of 70–80% compared with oil-bath protocols.

Green Chemistry Approaches

| Strategy | Green Feature | Yield Impact | Citation |

|---|---|---|---|

| Mechanochemical milling of hydrazone, potassium cyanide, and potassium carbonate — solvent-free | Eliminates volatile organic solvents | 68% nitrile (converted to 65% acid) | 19 [5] |

| Aqueous imidazole-catalysed condensation of hydrazines with diketones (room temperature) | Water as sole solvent, recyclable organocatalyst | 71% acid after two-step sequence | 5 [7] |

| Electrochemical nitrile oxidation in biphasic aqueous–organic medium | Replaces stoichiometric oxidants with electricity | 62% acid, Faradaic efficiency 78% | 31 [8] |

These greener routes produce minimal waste and support rapid isolation by simple precipitation.

Purification and Isolation Techniques

- Acid-base precipitation: The carboxylate salt generated during alkaline hydrolysis is acidified to pH 2 with hydrochloric acid, giving a crystalline solid of the target acid (typical recovery 95%) [2] [9].

- Crystallisation from methanol–water: Slow cooling affords colourless needles (melting point 214–216 °C) suitable for Nuclear Magnetic Resonance and elemental analysis [10].

- Targeted salt formation: Conversion to diphenylpyrazolium dihydrogen phosphate selectively removes halide and nitrile by-products, raising purity to >99% by High-Performance Liquid Chromatography [11].

Yield Optimisation Strategies

| Variable | Optimised Value | Effect on Yield | Supporting Data | Citation |

|---|---|---|---|---|

| Hydrazine : Carbonyl ratio | 1.6 : 1 (classical) | Prevents over-hydrazinolysis (+12%) | Entry A vs. control (1 : 1) | 6 [12] |

| Equivalent of phosphorus oxychloride in Vilsmeier step | 10 equiv. | 90% aldehyde vs. 60% (2 equiv.) | Formylation kinetics | 56 [13] |

| Water content during alkaline hydrolysis | 60% v/v | Improves nitrile hydration, reduces amide by-products (+9%) | Controlled moisture studies | 58 [14] |

| Microwave ramp rate | 20 °C min⁻¹ | Minimises tar formation (+8%) | Optimisation runs | 24 [6] |

| Ball-mill frequency | 30 Hz | Best balance of frictional heat and particle size (+7%) | Taguchi design | 19 [5] |

Detailed Research Findings

Mechanistic Insights

- Spectroscopic monitoring (in-situ Infrared spectroscopy) of nitrile hydrolysis shows sequential formation of the amide intermediate, which peaks at 45 minutes before declining as the acid band at 1,713 cm⁻¹ rises [15].

- Density-functional calculations (B3LYP-6-31G*) predict a proton-assisted six-membered transition state for cyano hydration, consistent with the observed first-order dependence on proton concentration [16].

Comparative Time–Yield Profile

| Method | Total Reaction Time | Overall Yield | E-factor (kg waste / kg product) |

|---|---|---|---|

| Classical multistep (Entry A) | 28 h | 51% | 63 |

| One-pot aluminium trichloride route (Entry D) | 6 h | 79% | 21 |

| Microwave-assisted (Entry F) | 3 h | 54% | 18 |

| Mechanochemical ball-mill (Entry E) | 2 h | 65% | 12 |

Scalability Considerations

- A two-hundred-gram trial of the nitrile hydrolysis (Entry B) gave 78% yield with less than 1% phenyl migration impurities, validating robustness for pilot-plant work [2].

- Electrochemical oxidation required electrode surface areas of 0.4 m² kg⁻¹ to maintain current density at 100 mA cm⁻², attainable with inexpensive graphite plates [8].